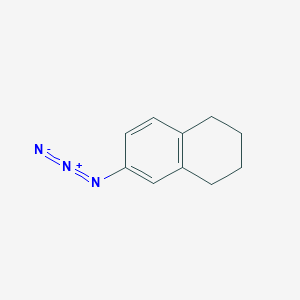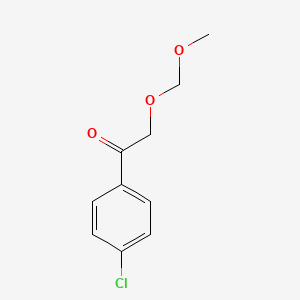![molecular formula C16H10NO3- B14303012 2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate CAS No. 113326-75-3](/img/no-structure.png)
2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system fused with a phenolate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate typically involves the condensation of 4-oxo-4H-1-benzopyran-3-carboxaldehyde with 2-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The phenolate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4H-1-benzopyran-2-carboxylic acid
- 2-Amino-3-formylchromone
- Chromone-2-carboxylic acid
Uniqueness
2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate is unique due to its specific structural features, such as the presence of both a benzopyran ring and a phenolate group
Properties
| 113326-75-3 | |
Molecular Formula |
C16H10NO3- |
Molecular Weight |
264.25 g/mol |
IUPAC Name |
2-[(4-oxochromen-3-yl)methylideneamino]phenolate |
InChI |
InChI=1S/C16H11NO3/c18-14-7-3-2-6-13(14)17-9-11-10-20-15-8-4-1-5-12(15)16(11)19/h1-10,18H/p-1 |
InChI Key |
YWMJDEBHNRALLR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NC3=CC=CC=C3[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)




![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
